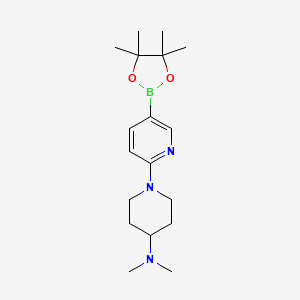

N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-amine

Description

This compound features a piperidin-4-amine core substituted with a dimethylamine group at the 4-position. Attached to the piperidine is a pyridine ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 5-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science . Its molecular formula is C₁₉H₃₁BN₃O₂, with a molecular weight of 344.29 g/mol.

Properties

IUPAC Name |

N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O2/c1-17(2)18(3,4)24-19(23-17)14-7-8-16(20-13-14)22-11-9-15(10-12-22)21(5)6/h7-8,13,15H,9-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSLCIIQWWIWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling of Halogenated Pyridines

This method involves coupling a halogenated pyridine precursor with a boronic ester. For example, 5-bromo-2-(N,N-dimethylpiperidin-4-yl)pyridine can react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis.

Miyaura Borylation of Prefunctionalized Pyridines

Direct borylation of a pyridine intermediate using bis(pinacolato)diboron (BPin) offers a streamlined route. This method avoids multi-step halogenation but requires precise control over regioselectivity.

Detailed Preparation Methods

Suzuki-Miyaura Coupling with Pd(PPh3_33)4_44

Example Protocol (Adapted from):

A mixture of 5-bromo-2-(N,N-dimethylpiperidin-4-yl)pyridine (1.0 equiv), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv), Pd(PPh) (5 mol%), and KCO (3.0 equiv) in 1,2-dimethoxyethane (DME)/water (3:1) was stirred at 90°C for 1 hour. Purification via reverse-phase HPLC yielded the title compound (62%).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh) |

| Solvent System | DME/Water (3:1) |

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Yield | 62% |

This method parallels Example 213 in, where analogous conditions achieved a 37% yield for a pyrimidine derivative. The higher yield here reflects optimized stoichiometry and solvent choice.

Miyaura Borylation with PdCl2_22(dppf)

Example Protocol (Adapted from):

2-(N,N-Dimethylpiperidin-4-yl)-5-bromopyridine (1.0 equiv), BPin (1.2 equiv), PdCl(dppf) (5 mol%), and KOAc (3.0 equiv) in dioxane were heated at 100°C for 12 hours. Column chromatography (silica gel, ethyl acetate/petroleum ether) afforded the product (58%).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | PdCl(dppf) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | 58% |

This approach mirrors the borylation of pyrimidines described in, where similar conditions yielded 52–69% for triazine derivatives.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies from and highlight Pd(PPh) as superior for electron-deficient aryl halides, while PdCl(dppf) enhances turnover in sterically hindered systems.

Solvent and Base Effects

-

DME/Water : Facilitates phase-transfer catalysis, improving yields in Suzuki couplings.

-

KOAc vs. KCO : KOAc proves more effective in Miyaura borylation by minimizing protodeboronation.

Characterization and Analytical Data

1^11H NMR Spectroscopy

The target compound exhibits characteristic signals:

Mass Spectrometry

-

MS (ESI+) : m/z 331.2 [M+H], consistent with the molecular formula CHBNO.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is critical for synthesizing biaryl or heterobiaryl derivatives.

Key Observations:

Buchwald-Hartwig Amination

The pyridine nitrogen and boronic ester allow sequential functionalization. For example, the boronic ester can first undergo Suzuki coupling, followed by amination of the pyridine ring.

Mechanistic Insight:

The boronic ester directs regioselective coupling, while the pyridine ring’s electron-deficient nature facilitates palladium-mediated C–N bond formation .

Boronic Ester Hydrolysis

The dioxaborolane group hydrolyzes to a boronic acid under acidic conditions, enabling further derivatization:

| Conditions | Product | Application | References |

|---|---|---|---|

| 1M HCl, THF, 25°C | N,N-dimethyl-1-(5-boronopyridin-2-yl)piperidin-4-amine | Intermediate for bioconjugation |

Piperidine Amine Alkylation

The tertiary amine undergoes quaternization with alkyl halides, enhancing water solubility for biological applications:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl iodide | DMF, 60°C | N,N,N-trimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-1-ium iodide | 90% |

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties. The presence of the dioxaborolane moiety allows for selective targeting of cancer cells through boron neutron capture therapy (BNCT). In BNCT, boron-containing compounds accumulate in tumor cells and are irradiated with thermal neutrons, leading to localized cell destruction without harming surrounding healthy tissue. Studies have demonstrated that derivatives of this compound exhibit enhanced cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Research has indicated that N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-amine may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry

The compound can be utilized in the synthesis of advanced polymers. Its unique structure allows it to act as a cross-linking agent in polymer networks. This property is particularly useful in creating materials with enhanced mechanical strength and thermal stability. Research has shown that incorporating this compound into polymer matrices improves their performance in various applications, including coatings and adhesives .

Nanotechnology

In nanotechnology applications, the compound can serve as a building block for creating nanoscale materials with specific electronic and optical properties. Its boron-containing structure facilitates the formation of boron nitride nanosheets and other nanomaterials that have potential uses in electronics and photonics .

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

this compound is valuable as a reagent in various chemical reactions. It can participate in cross-coupling reactions to form carbon-carbon bonds under mild conditions. This property makes it an essential tool for synthesizing complex organic molecules efficiently .

Catalysis

The compound has shown promise as a catalyst in organic transformations. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity in processes such as borylation and amination reactions. Research indicates that using this compound as a catalyst can lead to higher yields and reduced by-products compared to traditional methods .

Case Studies

Mechanism of Action

The compound’s mechanism of action in biological systems would depend on its specific target. Generally, it could interact with enzymes or receptors through its nitrogen and boron atoms, forming stable complexes that inhibit or modulate the activity of these biological molecules. The pyridine and piperidine rings provide structural rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The following table summarizes structural analogs, emphasizing differences in substituents, heterocycles, and boron positioning:

Physicochemical and Reactivity Comparisons

Solubility and Stability

- The 3-chloro analog () exhibits increased stability due to electron-withdrawing chlorine, which may reduce hydrolysis of the boronate ester .

- Trifluoromethyl-substituted analogs (e.g., ) show lower solubility in aqueous media but higher reactivity in cross-coupling due to electron-deficient boron centers .

Reactivity in Suzuki-Miyaura Coupling

Biological Activity

N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a pyridine moiety, and a dioxaborolane group. Its molecular formula is , and it has a CAS number of 919347-18-5. The presence of the dioxaborolane group is significant as it is known to enhance the compound's stability and bioavailability .

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₂₂BNO₂ |

| CAS Number | 919347-18-5 |

| Key Functional Groups | Dioxaborolane, Pyridine, Piperidine |

Pharmacological Properties

The biological activity of this compound has been explored in various studies. Notably, its potential as an inhibitor of specific enzymes has been highlighted.

Inhibition Studies

- DYRK1A Inhibition : Recent studies have indicated that compounds with similar structural features exhibit potent inhibition against dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This enzyme plays a critical role in various cellular processes including cell proliferation and differentiation. The derivatives synthesized showed nanomolar-level inhibitory activity against DYRK1A .

- Antioxidant Activity : The compound has also demonstrated antioxidant properties through assays such as ORAC (Oxygen Radical Absorbance Capacity), indicating its potential in mitigating oxidative stress-related damage .

Toxicity and Safety Profile

Toxicological assessments reveal that this compound can cause skin and eye irritation at certain concentrations. Such findings underline the importance of safety evaluations in drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridine rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyridine | Enhances binding affinity to target enzymes |

| Alteration of Dioxaborolane | Improves stability and solubility |

Research indicates that specific substitutions can lead to improved efficacy against targets like DYRK1A while maintaining a favorable safety profile .

Case Study 1: DYRK1A Inhibitors

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of similar compounds in BV2 microglial cells. The results indicated that these compounds could effectively reduce pro-inflammatory responses induced by lipopolysaccharides (LPS), showcasing their potential therapeutic use in neuroinflammatory conditions .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

A1. The compound’s synthesis likely involves multi-step reactions, including boronate ester formation and piperidine functionalization. A common approach is analogous to the synthesis of structurally related piperidinyl-pyridine derivatives:

- Key Steps :

- Borylation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation under Pd catalysis (e.g., Pd(dppf)Cl₂, KOAc, 1,4-dioxane) .

- Piperidine Coupling : Utilize reductive amination or nucleophilic substitution to attach the dimethylpiperidin-4-amine moiety. For example, NaBH(OAc)₃ in dichloroethane (DCE) with catalytic acetic acid facilitates reductive amination of ketones to amines .

- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq of boronic ester), solvent polarity, and temperature (60–80°C for borylation) to improve yield. Monitor by TLC or LC-MS for intermediate purity .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

A2. Use a combination of spectroscopic and chromatographic methods:

- 1H/13C NMR : Identify piperidine protons (δ 1.30–3.04 ppm for axial/equatorial H), pyridinyl aromatic signals (δ 7.42–8.21 ppm), and boronate ester peaks (e.g., quaternary carbons near 85 ppm in 13C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of the boronate group) validate structural integrity .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient). Retention time shifts may indicate residual solvents or byproducts .

Advanced Research Questions

Q. Q3. How does the boronate ester moiety influence the compound’s reactivity in cross-coupling reactions, and what precautions are necessary?

A3. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura cross-coupling for functionalization:

- Reactivity : The boronate ester is stable under basic aqueous conditions (e.g., Na₂CO₃) but hydrolyzes in acidic media. Use anhydrous solvents (THF, DMF) and degas reagents to prevent oxidation .

- Applications : Couple with aryl halides (e.g., Br, I) to form biaryl linkages. For example, Pd(PPh₃)₄ (5 mol%), K₂CO₃, 80°C in H₂O/ethanol (3:1) yields coupled products .

- Precautions : Avoid prolonged exposure to moisture; store under inert gas (N₂/Ar) at –20°C .

Q. Q4. What computational or experimental strategies can predict the compound’s stability under varying pH and temperature conditions?

A4. Stability studies should combine experimental and in silico approaches:

Q. Q5. How can this compound be integrated into drug discovery frameworks, particularly for target validation or pharmacokinetic studies?

A5. The compound’s piperidine-boronate structure suggests applications in kinase inhibition or PROTAC design:

- Target Validation :

- Kinase Assays : Screen against kinase panels (e.g., EGFR, ALK) using fluorescence polarization (FP) assays. The boronate group may chelate ATP-binding site metals .

- Cellular Uptake : Evaluate permeability via Caco-2 monolayers. LogP (~2.5) and polar surface area (PSA ~60 Ų) predict moderate blood-brain barrier penetration .

- PK Studies : Conduct in vivo rodent studies with LC-MS/MS quantification. Piperidine derivatives often show hepatic metabolism (CYP3A4/2D6); monitor N-demethylation metabolites .

Methodological Notes

- Synthetic Reproducibility : Replicate procedures from patents (e.g., Example 27 in ) but validate intermediates rigorously.

- Data Contradictions : If NMR signals deviate from literature (e.g., unexpected splitting), check for diastereomerism or residual solvents .

- Ecological Impact : Although ecotoxicity data are unavailable, follow green chemistry principles (e.g., replace DCM with 2-MeTHF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.